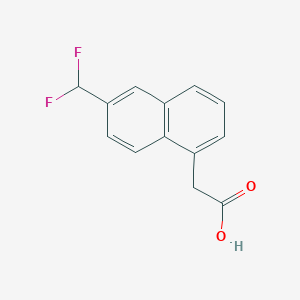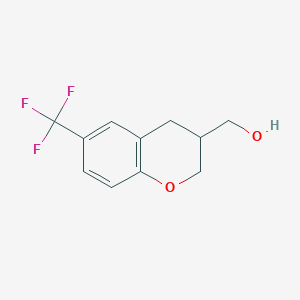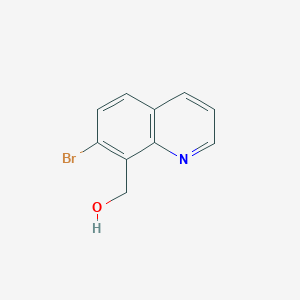
(7-Bromoquinolin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromoquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . It features a bromine atom at the 7th position and a methanol group at the 8th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of a methanol group. One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate 8-hydroxyquinoline, yielding 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromoquinolin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 7-Bromoquinolin-8-carboxylic acid.
Reduction: 7-Hydroxyquinolin-8-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Bromoquinolin-8-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of (7-Bromoquinolin-8-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromoquinolin-8-ol: Similar structure but lacks the methanol group.
8-Hydroxyquinoline: Lacks the bromine atom and methanol group.
7-Bromoquinoline: Lacks the hydroxyl and methanol groups.
Uniqueness
(7-Bromoquinolin-8-yl)methanol is unique due to the presence of both the bromine atom and the methanol group on the quinoline ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
1823338-46-0 |
|---|---|
Fórmula molecular |
C10H8BrNO |
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
(7-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 |
Clave InChI |
IKWABIOHHHVZIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)Br)CO)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




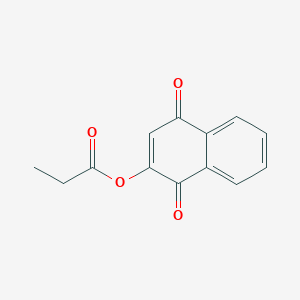


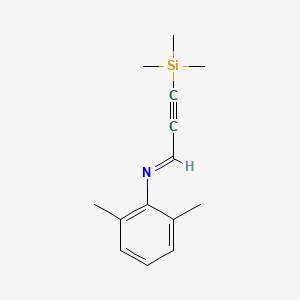

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)


